molecular formula C10H6ClN3O B10845544 7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one

7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one

Cat. No.: B10845544
M. Wt: 219.63 g/mol
InChI Key: OSBMKBWTTUTUMA-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a quinoline ring The presence of a chlorine atom at the 7th position and a carbonyl group at the 2nd position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with 2,3-diaminopyridine. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the imidazole ring.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various derivatives with different functional groups at the 7th position.

Scientific Research Applications

7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, its ability to form hydrogen bonds and interact with proteins contributes to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Similar in structure but lacks the chlorine atom and carbonyl group.

    Quinoline: The parent compound without the imidazole ring.

    Benzodiazepine-2-ones: Similar in having a fused ring structure but with different functional groups.

Uniqueness

7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carbonyl group at specific positions enhances its reactivity and potential for interaction with biological targets, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

7-chloro-1,3-dihydroimidazo[4,5-b]quinolin-2-one

InChI

InChI=1S/C10H6ClN3O/c11-6-1-2-7-5(3-6)4-8-9(12-7)14-10(15)13-8/h1-4H,(H2,12,13,14,15)

InChI Key

OSBMKBWTTUTUMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C2C=C1Cl)NC(=O)N3

Origin of Product

United States

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